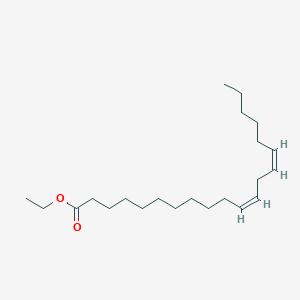

(11Z,14Z)-Ethyl icosa-11,14-dienoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl (11Z,14Z)-icosa-11,14-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8-,12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCCFLKWCNDQZ-MURFETPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (11Z,14Z)-Ethyl Icosa-11,14-dienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (11Z,14Z)-Ethyl icosa-11,14-dienoate, also known as ethyl dihomo-γ-linolenate. This polyunsaturated fatty acid (PUFA) ethyl ester is a valuable intermediate in various biochemical studies. This document outlines detailed methodologies for its chemical synthesis, purification, and analysis, supported by quantitative data and procedural diagrams.

Introduction

This compound is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, a naturally occurring omega-6 fatty acid. The synthesis of this specific isomer with cis double bonds at the 11th and 14th positions requires stereoselective methods. A common and effective strategy for achieving this is through the Wittig reaction, which allows for the precise formation of carbon-carbon double bonds with the desired Z-configuration. Subsequent purification is crucial to isolate the target compound from reaction byproducts and isomers.

Synthesis of this compound

The synthesis of this compound can be approached through the creation of the C20 fatty acid backbone with the correct stereochemistry, followed by esterification. While various methods exist for the formation of cis-alkenes, the Wittig reaction remains a prominent choice for its reliability in producing the desired Z-isomer from an aldehyde and a phosphonium (B103445) ylide.

Biosynthesis Overview

In biological systems, the precursor, icosa-11,14-dienoic acid, is formed through the elongation of linoleic acid. This pathway involves a series of enzymatic reactions that extend the carbon chain of the essential fatty acid.

Caption: Biosynthetic pathway of Icosa-11,14-dienoic acid.

Chemical Synthesis Experimental Protocol

This protocol outlines a plausible synthetic route involving a Wittig reaction to form the C20 backbone, followed by ethyl esterification. This is a generalized procedure based on common organic synthesis techniques for similar molecules.

Step 1: Synthesis of (11Z,14Z)-Icosa-11,14-dienoic Acid via Wittig Reaction

The key step is the coupling of an appropriate C9 phosphonium ylide with a C11 aldehyde ester.

-

Materials:

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Methyl 11-oxoundecanoate

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add 1-bromononane (1.0 eq) and reflux the mixture for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield nonyltriphenylphosphonium bromide.

-

Wittig Reaction: Suspend the nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78°C. Add n-BuLi (1.0 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at this temperature for 1 hour.

-

Add a solution of methyl 11-oxoundecanoate (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, methyl (11Z,14Z)-icosa-11,14-dienoate, is then purified by column chromatography on silica gel.

-

Step 2: Hydrolysis of the Methyl Ester

-

Materials:

-

Methyl (11Z,14Z)-icosa-11,14-dienoate

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the purified methyl ester in a solution of KOH in methanol/water.

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with HCl.

-

Extract the product with diethyl ether, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (11Z,14Z)-icosa-11,14-dienoic acid.

-

Step 3: Ethyl Esterification

-

Materials:

-

(11Z,14Z)-Icosa-11,14-dienoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the (11Z,14Z)-icosa-11,14-dienoic acid in a large excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with hexane, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude this compound.

-

Caption: Chemical synthesis workflow.

Purification of this compound

Purification of the crude ethyl ester is essential to remove unreacted starting materials, byproducts such as triphenylphosphine oxide from the Wittig reaction, and any isomeric impurities. A multi-step purification strategy is often employed.

Purification Experimental Protocols

Method 1: Silica Gel Column Chromatography

This is a standard method for the initial purification of the crude product.

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield the partially purified ethyl ester.

-

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, reversed-phase preparative HPLC is a powerful technique.

-

Materials:

-

Partially purified this compound

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

C18 reversed-phase preparative HPLC column

-

-

Procedure:

-

Dissolve the partially purified product in the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Use an isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

-

Inject the sample and monitor the elution profile using a UV detector (typically around 205-215 nm for non-conjugated double bonds) or an evaporative light scattering detector (ELSD).

-

Collect the fraction corresponding to the main peak.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the highly purified this compound.

-

Caption: Purification workflow.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification processes. These values are illustrative and can vary based on reaction scale and specific conditions.

Table 1: Synthesis and Purification Yields

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | Nonyltriphenylphosphonium bromide | 1-Bromononane | 85-95 |

| 2 | Methyl (11Z,14Z)-icosa-11,14-dienoate | Methyl 11-oxoundecanoate | 60-75 |

| 3 | (11Z,14Z)-Icosa-11,14-dienoic acid | Methyl ester | >95 |

| 4 | Crude this compound | Free fatty acid | 90-98 |

| 5 | Purified this compound | Crude ethyl ester | 70-85 |

Table 2: Purity Analysis

| Purification Stage | Analytical Method | Typical Purity (%) |

| Crude Product | GC-MS | 50-70 |

| After Silica Gel Chromatography | GC-MS | 90-95 |

| After Preparative HPLC | GC-MS | >98 |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ethyl ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence and cis configuration of the double bonds. The chemical shifts and coupling constants of the olefinic protons are characteristic of the Z-geometry.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, such as the ester carbonyl (~1740 cm⁻¹) and C-H stretches of the double bonds.

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols requires careful attention to experimental details, particularly the maintenance of anhydrous and inert conditions during the Wittig reaction. The combination of silica gel chromatography and preparative HPLC is an effective strategy for achieving high purity. The analytical methods outlined are essential for the verification of the final product's identity and quality, ensuring its suitability for research and development applications.

In-Depth Technical Guide: Biological Functions of (11Z,14Z)-Ethyl icosa-11,14-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z)-Ethyl icosa-11,14-dienoate is an ethyl ester of a naturally occurring omega-6 polyunsaturated fatty acid. Following administration, it is rapidly hydrolyzed in vivo to its active form, (11Z,14Z)-eicosadienoic acid. This guide delineates the core biological functions of this active metabolite, focusing on its roles as a modulator of inflammatory pathways and vascular tone, and its potential influence on sleep patterns. We provide a comprehensive overview of its interactions with key protein targets, the downstream signaling consequences, detailed experimental protocols for assessing its activity, and a summary of the available quantitative data.

Introduction: From Ethyl Ester Prodrug to Bioactive Fatty Acid

This compound serves as a more lipid-soluble precursor to (11Z,14Z)-eicosadienoic acid. Fatty acid ethyl esters (FAEEs) are readily hydrolyzed by esterases in the gastrointestinal tract and blood, releasing the free fatty acid and ethanol. This rapid conversion is a critical aspect of its pharmacology, as the biological effects are mediated by the free fatty acid. (11Z,14Z)-eicosadienoic acid, also known as dihomo-linoleic acid, is a 20-carbon omega-6 fatty acid that is a precursor to several bioactive lipid mediators.

Figure 1: In vivo hydrolysis of this compound.

Core Biological Functions and Mechanisms of Action

The primary biological activities of (11Z,14Z)-eicosadienoic acid stem from its interaction with key enzymes and receptors involved in inflammation and cellular metabolism.

Antagonism of the Leukotriene B4 (LTB4) Receptor

(11Z,14Z)-eicosadienoic acid acts as a competitive antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. LTB4 is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. By blocking the binding of LTB4 to its receptor, (11Z,14Z)-eicosadienoic acid can attenuate inflammatory responses.

Figure 2: LTB4 receptor antagonism signaling pathway.

Inhibition of Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH)

(11Z,14Z)-eicosadienoic acid competitively inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. IMPDH catalyzes the oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). By inhibiting this enzyme, (11Z,14Z)-eicosadienoic acid can deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby potentially affecting cell proliferation and function.

Figure 3: IMPDH inhibition pathway.

Precursor to Vasodilatory Eicosanoids

(11Z,14Z)-eicosadienoic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosatrienoic acids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). These metabolites have been shown to possess vasodilatory properties, suggesting a role for (11Z,14Z)-eicosadienoic acid in the regulation of vascular tone. The vasodilatory effects are often mediated through the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Association with Sleep Quality

Some clinical studies have indicated a negative correlation between serum levels of eicosadienoic acids and the degree of sleep disturbance. While the exact mechanism is not fully elucidated, it suggests a potential role of this fatty acid in the complex regulation of sleep-wake cycles. Further research is needed to establish a causal relationship and understand the underlying neurochemical pathways.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of (11Z,14Z)-eicosadienoic acid.

Table 1: Receptor and Enzyme Inhibition Data

| Target | Ligand | Assay Type | Ki (Inhibition Constant) | Reference |

| Leukotriene B4 Receptor (BLT1) | (11Z,14Z)-eicosadienoic acid | Radioligand Competition Binding | 3 µM | [1] |

| Inosine 5'-Monophosphate Dehydrogenase (IMPDH) | (11Z,14Z)-eicosadienoic acid | Enzyme Inhibition Assay | 3.1 µM |

Detailed Experimental Protocols

Leukotriene B4 (LTB4) Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (11Z,14Z)-eicosadienoic acid for the LTB4 receptor.

Materials:

-

Membrane preparation from cells expressing the LTB4 receptor (e.g., porcine neutrophils).

-

Radiolabeled LTB4 (e.g., [³H]LTB4).

-

Unlabeled LTB4 (for determining non-specific binding).

-

(11Z,14Z)-eicosadienoic acid.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM CaCl₂).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a microtiter plate, combine the membrane preparation, a fixed concentration of [³H]LTB4 (typically at or below its Kd), and varying concentrations of (11Z,14Z)-eicosadienoic acid. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).

-

Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 4: Workflow for LTB4 receptor competition binding assay.

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of (11Z,14Z)-eicosadienoic acid against IMPDH.

Materials:

-

Purified recombinant IMPDH enzyme.

-

Inosine 5'-monophosphate (IMP) substrate.

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor.

-

(11Z,14Z)-eicosadienoic acid.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM EDTA).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Setup: In a UV-transparent microplate, add the assay buffer, IMPDH enzyme, and varying concentrations of (11Z,14Z)-eicosadienoic acid.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

-

Initiate Reaction: Start the enzymatic reaction by adding a mixture of IMP and NAD⁺ to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to obtain the IC50 value. The Ki can be determined from the IC50 and the substrate concentration using appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).

Ex Vivo Vasodilation Assay (Pressure Myography)

Objective: To assess the vasodilatory effects of the metabolites of (11Z,14Z)-eicosadienoic acid on isolated arteries.

Materials:

-

Isolated small resistance arteries (e.g., mesenteric arteries from a rat model).

-

Pressure myograph system.

-

Physiological salt solution (PSS), gassed with 95% O₂/5% CO₂.

-

Vasoconstrictor agent (e.g., phenylephrine).

-

Metabolites of (11Z,14Z)-eicosadienoic acid (e.g., PGE1, 15-HETrE).

Procedure:

-

Vessel Mounting: Dissect and mount a segment of a resistance artery onto the cannulas of the pressure myograph chamber filled with PSS.

-

Equilibration: Pressurize the vessel to a physiological pressure and allow it to equilibrate and develop myogenic tone.

-

Pre-constriction: Induce a stable submaximal constriction of the vessel using a vasoconstrictor agent.

-

Dose-Response: Cumulatively add increasing concentrations of the test metabolite to the superfusing PSS.

-

Measurement: Record the changes in the internal diameter of the vessel at each concentration.

-

Data Analysis: Express the vasodilation as a percentage of the pre-constriction. Plot the percentage of vasodilation against the logarithm of the metabolite concentration to generate a dose-response curve and determine the EC50 value (concentration that produces 50% of the maximal vasodilation).

Conclusion

This compound, through its active metabolite (11Z,14Z)-eicosadienoic acid, exhibits a multi-faceted biological profile. Its ability to antagonize the LTB4 receptor and inhibit IMPDH positions it as a molecule of interest for modulating inflammatory and proliferative processes. Furthermore, its metabolic conversion to vasodilatory eicosanoids suggests a potential role in cardiovascular regulation. The observed correlation with sleep quality opens another avenue for investigation. This technical guide provides a foundational understanding of its biological functions and the methodologies to further explore its therapeutic potential. The provided data and protocols should serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and biomedical sciences.

References

An In-depth Technical Guide to the Natural Sources of (11Z,14Z)-Icosa-11,14-dienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z)-Icosa-11,14-dienoic acid, also known as eicosadienoic acid (EDA) or dihomo-linoleic acid (20:2n-6), is a polyunsaturated omega-6 fatty acid. It serves as a key intermediate in the metabolic pathway that converts linoleic acid into arachidonic acid, a precursor for a wide range of bioactive eicosanoids. While not as abundant as other fatty acids, (11Z,14Z)-icosa-11,14-dienoic acid is found across various biological kingdoms, including fungi, plants, and animals. This technical guide provides a comprehensive overview of its natural sources, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic context.

Natural Occurrence and Quantitative Data

(11Z,14Z)-Icosa-11,14-dienoic acid is distributed across a diverse range of organisms. The following tables summarize the quantitative data available for its concentration in various natural sources.

Fungal Sources

Certain fungi, particularly of the genera Mortierella, Rhizopus, and Trichoderma, are known to produce (11Z,14Z)-icosa-11,14-dienoic acid. While some species are reported to contain high concentrations, quantitative data in the scientific literature is still emerging for many of them.

| Fungal Species | Sample Type | Concentration (% of Total Fatty Acids) | Reference |

| Mortierella alpina | Mycelia | 0.11 - 0.66 | [1] |

| Rhizopus stolonifer | Mycelia | High concentration reported, specific % not available | [2] |

| Trichoderma harzianum | Mycelia | High concentration reported, specific % not available | [2] |

Plant Sources

This fatty acid is notably present in the seed oils of many plant species, especially within the Pinaceae (pine) family.

| Plant Species | Family | Sample Type | Concentration (% of Total Fatty Acids) | Reference |

| Pinus banksiana | Pinaceae | Seed Oil | 0.84 | [3] |

| Pinus caribaea | Pinaceae | Seed Oil | 0.6 | [4] |

| Pinus cembra | Pinaceae | Seed Oil | Not specified | [4] |

| Pinus densiflora | Pinaceae | Seed Oil | 0.6 | [5] |

| Pinus glabra | Pinaceae | Seed Oil | 0.8 | [6] |

| Pinus griffithii | Pinaceae | Seed Oil | 0.6 | [3] |

| Pinus halepensis | Pinaceae | Seed Oil | Not specified | [7] |

| Pinus kesiya | Pinaceae | Seed Oil | 1.0 | [4] |

| Pinus massoniana | Pinaceae | Seed Oil | 0.7 | [8] |

| Pinus mughus | Pinaceae | Seed Oil | 0.84 | [4] |

| Pinus oocarpa | Pinaceae | Seed Oil | 0.78 | [6] |

| Pinus pinaster | Pinaceae | Seed Oil | 0.85 - 0.87 | [3][4] |

| Pinus sylvestris | Pinaceae | Seed Oil | 1.15 | [4] |

| Pinus taeda | Pinaceae | Seed Oil | 0.74 | [6] |

| Abies cephalonica | Pinaceae | Seed Oil | 0.42 | [3] |

| Cannabis sativa | Cannabaceae | Not specified | Present | [1] |

| Salvia hispanica | Lamiaceae | Not specified | Present | [9][10] |

| Ginkgo biloba | Ginkgoaceae | Lipids | Present | [11] |

Animal Sources

In animals, (11Z,14Z)-icosa-11,14-dienoic acid is found in various tissues and fluids, often as a minor component of the overall fatty acid profile.

| Animal Species | Sample Type | Concentration (% of Total Fatty Acids) | Reference |

| Homo sapiens (Human) | Milk | Positively correlated with gestational age and birth weight | [10] |

| Homo sapiens (Human) | Placenta | Present, involved in fatty acid transport | [9] |

| Arbacia punctulata (Purple-spined sea urchin) | Gonads | Present |

Experimental Protocols

The accurate quantification of (11Z,14Z)-icosa-11,14-dienoic acid from natural sources requires a multi-step process involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic analysis.

Lipid Extraction

The choice of extraction method depends on the sample matrix. The Folch and Bligh & Dyer methods are commonly employed for their efficiency in extracting a broad range of lipids.

1. Folch Method (for general lipid extraction):

-

Homogenization: Homogenize the tissue or cell sample in a 2:1 (v/v) chloroform (B151607):methanol mixture.

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to facilitate phase separation.

-

Phase Separation: Centrifuge the mixture to separate the chloroform phase (containing lipids) from the aqueous-methanolic phase.

-

Collection: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Bligh & Dyer Method (suitable for samples with high water content):

-

Homogenization: Homogenize the sample in a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.

-

Phase Separation: Add an additional 1 volume of chloroform and 1 volume of water to induce phase separation. Centrifuge to clarify the layers.

-

Collection: Collect the lower chloroform phase.

-

Drying: Evaporate the solvent to yield the lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Acid-Catalyzed Transesterification:

-

Reagent: Use a solution of 1-2% sulfuric acid or 5% HCl in anhydrous methanol.

-

Reaction: Add the reagent to the dried lipid extract and heat at 70-80°C for 1-2 hours in a sealed vial.

-

Extraction: After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381) or petroleum ether.

-

Washing: Wash the organic phase with a dilute salt solution to remove any remaining acid.

-

Drying: Dry the hexane layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent or directly inject an aliquot into the GC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the identification and quantification of FAMEs.

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column, such as a BPX70 or a similar cyanopropyl polysiloxane phase, is recommended for good separation of FAME isomers.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection depending on the concentration of the sample.

-

Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs, and includes a hold at the final temperature.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Scan mode for identification of unknown peaks by library matching and Selected Ion Monitoring (SIM) mode for targeted quantification of (11Z,14Z)-icosa-11,14-dienoic acid methyl ester for higher sensitivity.

-

-

Quantification: An internal standard (e.g., heptadecanoic acid, C17:0) should be added at the beginning of the extraction process for accurate quantification. A calibration curve with a certified standard of (11Z,14Z)-icosa-11,14-dienoic acid methyl ester is used to determine the concentration in the samples.

Signaling Pathways and Logical Relationships

(11Z,14Z)-Icosa-11,14-dienoic acid is a crucial intermediate in the omega-6 fatty acid metabolic pathway. The following diagrams illustrate its biosynthesis and the general workflow for its analysis.

Conclusion

(11Z,14Z)-Icosa-11,14-dienoic acid is a naturally occurring fatty acid with a widespread but generally low-level distribution in fungi, plants, and animals. Its role as a key intermediate in the synthesis of arachidonic acid and its potential for conversion into anti-inflammatory compounds make it a molecule of interest for researchers in nutrition, biochemistry, and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the natural sources and biological activities of this important omega-6 fatty acid. Further research is warranted to obtain more extensive quantitative data from a broader range of organisms and to fully elucidate its physiological roles.

References

- 1. mdpi.com [mdpi.com]

- 2. Regiospecific analysis of conifer seed triacylglycerols by gas-liquid chromatography with particular emphasis on delta5-olefinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Polar Lipid Extraction and Analysis During Conifer Needle Abscission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. Eicosapentaenoic and docosahexaenoic acid supplementation during early gestation modified relative abundance on placenta and fetal liver tissue mRNA and concentration pattern of fatty acids in fetal liver and fetal central nervous system of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Assessing the potential of the unexploited Atlantic purple sea urchin, Arbacia punctulata, for the edible market [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Unusual polymethylene-interrupted, Δ5 monounsaturated and omega-3 fatty acids in sea urchin (Arbacia punctulata) from the Gulf of Mexico identified by solvent mediated covalent adduct chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

(11Z,14Z)-Ethyl icosa-11,14-dienoate CAS number and chemical structure.

An In-depth Technical Guide to (11Z,14Z)-Ethyl icosa-11,14-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the omega-6 polyunsaturated fatty acid dihomo-γ-linolenic acid, is a molecule of interest in lipid research. This technical guide provides a comprehensive overview of its chemical properties, and, due to the limited direct research on the ethyl ester, extrapolates its potential biological significance from studies conducted on its corresponding free fatty acid and methyl ester. This document summarizes its chemical structure, CAS number, and known applications, alongside posited biological activities and metabolic pathways. Detailed experimental protocols from related compounds are provided to guide future research.

Chemical Identity and Properties

This compound is the ethyl ester of the 20-carbon fatty acid, eicosadienoic acid, which contains two cis double bonds at the 11th and 14th positions.

Chemical Structure:

(A simplified representation of the double bond configuration)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103213-62-3 | [1][2] |

| Molecular Formula | C₂₂H₄₀O₂ | [2] |

| Molecular Weight | 336.55 g/mol | [2] |

| Appearance | Yellow liquid | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | Soluble in Dichloromethane | [2] |

Synthesis and Known Applications

Synthesis

This compound is primarily synthesized through the esterification of (11Z,14Z)-icosa-11,14-dienoic acid with ethanol (B145695).

Known Applications

The primary documented application of this compound is as an intermediate in the chemical synthesis of Ethyl 11,14-Diepoxyeicosanoate.[2] This diepoxy derivative is utilized as a standard for the determination of epoxidized soybean oil in food products.[2]

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct experimental data on the biological activity of this compound is limited. However, extensive research on the parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid (also known as dihomo-γ-linolenic acid or DGLA), and its methyl ester allows for informed postulation of the ethyl ester's potential roles. Ester forms of fatty acids are often used in research as they are more lipid-soluble, facilitating their use in cell culture and in vivo studies.

Potential Biological Activities

-

Anti-inflammatory Effects: (11Z,14Z)-icosa-11,14-dienoic acid is a precursor to anti-inflammatory eicosanoids. It can be metabolized to prostaglandin (B15479496) E₁ (PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which possess anti-inflammatory properties.

-

Enzyme Inhibition: The related methyl ester has been shown to be a competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase.

-

Receptor Binding: (11Z,14Z)-icosa-11,14-dienoic acid can inhibit the binding of the potent inflammatory mediator leukotriene B4 (LTB4) to its receptors on neutrophils.

Metabolic Pathway of the Parent Fatty Acid

The parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, is a key intermediate in the omega-6 fatty acid metabolic pathway.

Caption: Metabolic conversion of (11Z,14Z)-icosa-11,14-dienoic acid.

Potential Signaling Pathway Modulation

Based on predictive models for similar compounds, this compound may modulate key cellular signaling pathways.

Caption: Predicted modulation of cellular signaling pathways.

Experimental Protocols (Derived from Related Compounds)

The following are generalized protocols based on methodologies used for the parent fatty acid and its methyl ester. These should be adapted and optimized for studies involving this compound.

Cell Culture Treatment

-

Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

-

Cell Seeding: Plate cells (e.g., macrophages for inflammation studies) at a desired density in culture plates and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of the ethyl ester. A vehicle control (solvent only) should be run in parallel.

-

Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.

Analysis of Fatty Acid Uptake and Metabolism

-

Lipid Extraction: After incubation, wash the cells with PBS and harvest. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

-

Transesterification: Convert the fatty acid ethyl esters to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. This is typically done by incubation with methanolic HCl or BF₃-methanol.

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry to identify and quantify the fatty acid composition of the cells.

Enzyme Inhibition Assay (Example: Inosine 5'-monophosphate dehydrogenase)

-

Assay Buffer: Prepare an appropriate assay buffer containing the enzyme, its substrate (IMP), and the cofactor (NAD⁺).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the assay mixture.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme. Monitor the rate of NAD⁺ reduction to NADH by measuring the increase in absorbance at 340 nm.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten).

Table 2: Quantitative Data for Related Eicosadienoic Acid Compounds

| Compound | Assay | Result (Ki) | Reference |

| (11Z,14Z)-icosa-11,14-dienoic acid | Inhibition of inosine 5'-monophosphate dehydrogenase | 3.1 µM | |

| (11Z,14Z)-icosa-11,14-dienoic acid | Inhibition of LTB4 binding to neutrophil receptors | 3.0 µM |

Conclusion

This compound is a fatty acid ester with a defined chemical identity and a primary role as a synthetic intermediate. While direct biological data is sparse, the well-documented activities of its parent fatty acid and methyl ester suggest its potential as a modulator of inflammatory responses and cellular signaling. This guide provides a foundation for researchers to explore the therapeutic and biological relevance of this compound, with the caveat that the biological activities and pathways described are predictive and require experimental validation for the ethyl ester itself. The provided protocols offer a starting point for such investigations.

References

A Technical Guide to the Metabolic Pathway of Dihomo-γ-Linolenic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic fate of dihomo-γ-linolenic acid (DGLA) ethyl ester, a pro-drug that serves as a precursor to the biologically active omega-6 fatty acid, DGLA. This document outlines the enzymatic conversion of the ethyl ester, the subsequent metabolic pathways of DGLA, quantitative data on these processes, detailed experimental protocols for metabolite analysis, and visualizations of the key metabolic and signaling cascades.

Introduction: From Prodrug to Bioactive Metabolites

Dihomo-γ-linolenic acid (20:3n-6) is a polyunsaturated fatty acid (PUFA) positioned at a critical juncture in the eicosanoid synthesis pathway. While present in tissues at low concentrations, its metabolic products have significant anti-inflammatory and vasodilatory properties, making it a molecule of great interest in therapeutic development. DGLA ethyl ester is a more stable form used for supplementation, which, upon ingestion, is rapidly hydrolyzed to release the free fatty acid, DGLA.

The biological significance of DGLA lies in its role as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of the 1-series prostaglandins (B1171923) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively. These metabolites often exhibit physiological effects that are distinct from, and sometimes opposing to, the eicosanoids derived from arachidonic acid (AA).

Metabolic Conversion of Dihomo-γ-Linolenic Acid Ethyl Ester

Hydrolysis of the Ethyl Ester

The initial and rate-limiting step in the bioavailability of DGLA from its ethyl ester form is hydrolysis. This conversion is rapid and occurs both in the gastrointestinal tract and in the bloodstream.

-

Gastrointestinal Hydrolysis: Following oral administration, DGLA ethyl ester is substantially degraded to free DGLA and ethanol (B145695) within the duodenum. The hydrolysis in the stomach is limited.

-

Blood-Mediated Hydrolysis: Fatty acid ethyl esters (FAEEs) that enter the circulation are quickly hydrolyzed by cellular components of the blood, including red blood cells, white blood cells, and platelets, with a reported half-life of approximately 58 seconds. Cell-free plasma exhibits minimal hydrolytic activity.

The Metabolic Pathways of Dihomo-γ-Linolenic Acid

Once liberated, DGLA is incorporated into the phospholipid membranes of cells and can be released by phospholipases to undergo enzymatic conversion into various bioactive eicosanoids. The two primary pathways for DGLA metabolism are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Cyclooxygenase (COX) Pathway

DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of 1-series prostanoids.

-

Prostaglandin (B15479496) Synthesis: DGLA is converted to prostaglandin G1 (PGG1) and then to prostaglandin H1 (PGH1) by the COX enzymes. PGH1 is then further metabolized by specific synthases into various prostaglandins, most notably prostaglandin E1 (PGE1).[1][2][3] PGE1 is known for its potent vasodilatory and anti-inflammatory effects.[1][3]

-

Thromboxane (B8750289) Synthesis: While PGH1 can theoretically be converted to thromboxane A1 (TXA1), studies have shown that human platelet microsomes do not effectively synthesize TXA1 from its endoperoxide precursor.

Lipoxygenase (LOX) Pathway

DGLA is also a substrate for lipoxygenase enzymes, primarily 15-lipoxygenase (15-LOX).

-

15-HETrE Synthesis: The major product of the 15-LOX pathway is 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[1][2] This metabolite has been shown to possess anti-inflammatory and anti-proliferative properties.[1]

-

Inhibition of Leukotriene Synthesis: DGLA is not a substrate for 5-lipoxygenase, the enzyme that initiates the synthesis of pro-inflammatory leukotrienes from arachidonic acid. Furthermore, both DGLA and its metabolite 15-HETrE can inhibit the formation of leukotriene B4 (LTB4) from arachidonic acid.

Conversion to Arachidonic Acid (AA)

A minor fraction of DGLA can be converted to arachidonic acid (AA) through the action of the Δ5-desaturase enzyme. However, the activity of this enzyme is limited in many cell types, leading to an accumulation of DGLA rather than AA, especially with dietary supplementation of DGLA precursors.[1]

Quantitative Data on DGLA Metabolism

The following tables summarize key quantitative data related to the enzymatic metabolism of DGLA.

Table 1: Enzyme Kinetic Parameters for DGLA and AA Metabolism by Cyclooxygenases

| Substrate | Enzyme | Km (µM) | Vmax (relative to AA with COX-1) |

| Dihomo-γ-Linolenic Acid (DGLA) | COX-1 | 5.2 | 0.5 |

| Arachidonic Acid (AA) | COX-1 | 4.8 | 1.0 |

| Dihomo-γ-Linolenic Acid (DGLA) | COX-2 | 5.9 | 1.2 |

| Arachidonic Acid (AA) | COX-2 | 5.0 | 1.2 |

Data synthesized from studies on ovine COX enzymes. The Vmax values are presented relative to the activity of COX-1 with arachidonic acid.

Table 2: DGLA Metabolite Concentrations in Biological Systems

| Biological System | Treatment | Metabolite | Concentration |

| Rabbit Renal Papilla | DGLA Ethyl Ester (1 g/kg/day for 25 days) | Prostaglandin E1 (PGE1) | Increased secretion |

| Human Neutrophils | DGLA (exogenous) | 15-HETrE | Major metabolite |

| Human Neutrophils | DGLA (exogenous) | Leukotriene B4 (LTB4) | IC50 = 40 µM (inhibition) |

| Human Neutrophils | 15-HETrE (exogenous) | Leukotriene B4 (LTB4) | IC50 = 0.2 µM (inhibition) |

Experimental Protocols

Quantification of DGLA and its Metabolites by LC-MS/MS

This protocol outlines a general procedure for the analysis of DGLA and its metabolites in plasma samples.

1. Sample Preparation (Hydrolysis and Extraction):

- To a 200 µL plasma sample in a glass test tube, add an appropriate internal standard (e.g., deuterated arachidonic acid, AA-d8).

- Add 1 mL of a 4:1 (v/v) mixture of acetonitrile (B52724) and 37% hydrochloric acid.

- Cap the tubes with Teflon-lined screw caps (B75204) and incubate at 90°C for 2 hours to hydrolyze the fatty acids from their esterified forms.

- After cooling to room temperature, extract the fatty acids by adding 2 mL of hexane (B92381) and vortexing thoroughly.

- Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.

- Evaporate the hexane under a stream of nitrogen.

- Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).

- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

- Flow Rate: 0.45 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometry Detection:

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for DGLA, PGE1, 15-HETrE, and the internal standard should be optimized.

Quantification of Prostaglandin E1 by Enzyme Immunoassay (EIA)

This protocol provides a general workflow for a competitive EIA to measure PGE1 concentrations.

1. Sample Preparation:

- For samples with low expected PGE1 concentrations (e.g., plasma, urine), an extraction and purification step is necessary.

- Acidify the sample to approximately pH 3.5 with 2N HCl.

- Apply the acidified sample to a pre-conditioned C18 solid-phase extraction (SPE) column.

- Wash the column with water, followed by 15% ethanol, and then hexane to remove interfering substances.

- Elute PGE1 from the column with ethyl acetate.

- Evaporate the ethyl acetate under a stream of nitrogen.

- Reconstitute the sample in the provided assay buffer.

2. EIA Procedure:

- Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody (e.g., donkey anti-sheep IgG).

- Add PGE1-alkaline phosphatase conjugate to each well.

- Add a specific primary antibody against PGE1 to each well.

- Incubate the plate for a specified time (e.g., 2 hours) at room temperature on a shaker. During this incubation, the PGE1 in the sample competes with the PGE1-enzyme conjugate for binding to the primary antibody.

- Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

- Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to each well. The alkaline phosphatase on the bound conjugate will convert the substrate into a colored product.

- Incubate the plate for a specified time to allow for color development.

- Stop the enzyme reaction by adding a stop solution.

- Read the absorbance of each well at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE1 in the sample.

- Calculate the PGE1 concentration in the samples by comparing their absorbance to a standard curve generated from the standards.

Visualizations of Metabolic and Signaling Pathways

Dihomo-γ-Linolenic Acid Metabolic Pathway

Caption: Metabolic fate of Dihomo-γ-Linolenic Acid (DGLA).

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for DGLA metabolite analysis by LC-MS/MS.

Prostaglandin E1 (PGE1) Signaling Pathway

Caption: Simplified PGE1 signaling cascade via EP receptors.

15-HETrE Signaling Pathway

Caption: Potential signaling mechanisms of 15-HETrE.

References

Unraveling the Cellular Mechanisms of (11Z,14Z)-Ethyl Icosa-11,14-dienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z)-Ethyl icosa-11,14-dienoate is an ethyl ester of a naturally occurring omega-6 polyunsaturated fatty acid. While direct experimental data on the ethyl ester is limited, its biological activity is primarily attributed to its hydrolysis product, (11Z,14Z)-icosa-11,14-dienoic acid. This guide delineates the current understanding of the compound's mechanism of action at the cellular level, focusing on its role as a metabolic precursor and its interactions with key enzymes and signaling pathways. Evidence points towards its involvement in anti-inflammatory processes through the antagonism of the leukotriene B4 receptor and inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase. Furthermore, as an omega-6 fatty acid, it is implicated in the modulation of critical cellular signaling cascades, including the PI3K-Akt and NF-κB pathways. This document provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate further research and drug development efforts.

Introduction: From Ester to Active Acid

This compound is utilized in research as a more lipid-soluble precursor to its biologically active form, (11Z,14Z)-icosa-11,14-dienoic acid. It is presumed that upon cellular uptake, intracellular esterases hydrolyze the ethyl ester, releasing the free fatty acid to exert its effects. This conversion is a common metabolic fate for fatty acid ethyl esters, allowing for efficient delivery of the active carboxylic acid into cells.

The parent compound, 11,14-eicosadienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic cascade originating from the essential fatty acid, linoleic acid. It can be further metabolized to other significant bioactive lipids, such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA), placing it at a crucial juncture in the synthesis of eicosanoids, a class of signaling molecules that regulate inflammation and immunity.

Core Mechanisms of Action

The cellular effects of (11Z,14Z)-icosa-11,14-dienoic acid are multifaceted, primarily revolving around its ability to interact with specific enzymes and receptors, and to modulate intracellular signaling pathways.

Direct Molecular Targeting

2.1.1. Leukotriene B4 (LTB4) Receptor Antagonism

Leukotriene B4 is a potent lipid mediator of inflammation, attracting and activating immune cells such as neutrophils. (11Z,14Z)-icosa-11,14-dienoic acid has been shown to act as a competitive antagonist at the LTB4 receptor on neutrophils.[1] This action impedes the pro-inflammatory signaling of LTB4, suggesting a direct anti-inflammatory mechanism.

2.1.2. Inhibition of Inosine 5'-monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. The proliferation of immune cells, particularly lymphocytes, is highly dependent on this pathway. (11Z,14Z)-icosa-11,14-dienoic acid competitively inhibits IMPDH, thereby potentially exerting an immunosuppressive effect by limiting the proliferative capacity of these cells.[2]

Quantitative Data on Molecular Interactions

The following table summarizes the known inhibitory constants (Ki) for the interaction of (11Z,14Z)-icosa-11,14-dienoic acid with its molecular targets.

| Target | Ligand | Assay Type | Ki Value | Reference |

| Leukotriene B4 (LTB4) Receptor | (11Z,14Z)-icosa-11,14-dienoic acid | [3H]LTB4 binding to pig neutrophil membranes | 3.0 µM | [1] |

| Inosine 5'-monophosphate Dehydrogenase (IMPDH) | (11Z,14Z)-icosa-11,14-dienoic acid | Competitive Inhibition Assay | 3.1 µM | [2] |

Modulation of Intracellular Signaling Pathways

As an omega-6 fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid and its metabolites are predicted to influence key signaling pathways that regulate inflammation, cell survival, and proliferation.

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism. Some omega-6 fatty acids, such as arachidonic acid, have been shown to activate this pathway.[3] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to mediate its effects. The influence of 11,14-eicosadienoic acid on this pathway warrants further investigation to fully elucidate its role in cellular signaling.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have indicated that 11,14-eicosadienoic acid can modulate the production of pro-inflammatory mediators in murine macrophages, suggesting an interaction with the NF-κB signaling cascade.[4] Omega-6 fatty acids can have both pro- and anti-inflammatory effects on NF-κB signaling depending on the cellular context and the specific metabolites produced.

Visualizing the Mechanisms

To provide a clearer understanding of the complex interactions, the following diagrams illustrate the metabolic context and the signaling pathways influenced by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Activation of the NF-κB Pathway in Human Adipose-Derived Stem Cells Alters the Deposition of Epigenetic Marks on H3K27 and Is Modulated by Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of (11Z,14Z)-Ethyl icosa-11,14-dienoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies related to (11Z,14Z)-Ethyl icosa-11,14-dienoate. This compound is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid. In research settings, ethyl and methyl esters of fatty acids are frequently utilized as more lipid-soluble surrogates for the naturally occurring free fatty acids, facilitating their incorporation into cell culture media and experimental diets to investigate their effects on cellular processes. Much of the currently available biological activity data has been generated from studies on the parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid. This guide synthesizes the existing data on the parent compound and provides context for the use of its ethyl ester in in vitro applications.

Biochemical and Cellular Interactions

(11Z,14Z)-Icosa-11,14-dienoic acid, the parent compound of the ethyl ester, has been shown to interact with key enzymes and receptors involved in inflammatory and cellular signaling pathways.

Enzymatic Inhibition

The parent fatty acid is a competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.

Receptor Binding

(11Z,14Z)-Icosa-11,14-dienoic acid also acts as an antagonist at the leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator of inflammation, and its receptor is found on neutrophils.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on the parent compound, (11Z,14Z)-icosa-11,14-dienoic acid.

| Target | Assay Type | Test Compound | Value | Units |

| Inosine 5'-monophosphate dehydrogenase (IMPDH) type II | Enzyme Inhibition | (11Z,14Z)-Icosa-11,14-dienoic acid | 16.1 | µM (IC50) |

| Inosine 5'-monophosphate dehydrogenase (IMPDH) type II | Competitive Inhibition | (11Z,14Z)-Icosa-11,14-dienoic acid | 3.1 | µM (Ki) |

| Leukotriene B4 (LTB4) Receptor | Receptor Binding | (11Z,14Z)-Icosa-11,14-dienoic acid | 3.0 | µM (Ki) |

Predicted Signaling Pathway Modulation

Based on studies of related polyunsaturated fatty acids and their metabolites, (11Z,14Z)-icosa-11,14-dienoic acid and its ethyl ester are predicted to modulate key cellular signaling pathways, including the PI3K-Akt and NF-κB pathways. Dihomo-γ-linolenic acid (DGLA), a metabolite of (11Z,14Z)-icosa-11,14-dienoic acid, has been shown to have anti-inflammatory effects.

PI3K-Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Some polyunsaturated fatty acids have been shown to influence this pathway, which could contribute to their biological activities.

Caption: Predicted modulation of the PI3K-Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. The inhibition of this pathway is a common mechanism for anti-inflammatory compounds. Dihomo-γ-linolenic acid, a metabolite of the parent acid, has been suggested to be involved in the modulation of transcription factors like NF-κB.[1]

Caption: Predicted inhibition of the NF-κB signaling pathway.

Experimental Protocols

Preparation of Fatty Acid Ester-BSA Complex

This protocol describes the preparation of a stock solution of the fatty acid ester complexed with bovine serum albumin (BSA) to enhance its solubility in aqueous cell culture medium.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol (B145695) (200 proof)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes

-

Water bath or heat block

Procedure:

-

Prepare a stock solution of this compound in ethanol. For example, dissolve 10 mg of the ester in 1 ml of ethanol to make a 10 mg/ml stock.

-

Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free culture medium.

-

Gently warm the BSA solution to 37°C.

-

Slowly add the ethanolic stock solution of the fatty acid ester to the warm BSA solution while gently vortexing. The final concentration of ethanol in the culture medium should not exceed 0.1% to avoid solvent toxicity.

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile-filter the final fatty acid ester-BSA complex solution through a 0.22 µm filter.

-

The stock solution can be stored at -20°C for short-term use.

General Cell Culture Treatment Workflow

This workflow outlines the steps for treating cultured cells with the prepared fatty acid ester-BSA complex.

References

A Technical Guide to Research-Grade (11Z,14Z)-Ethyl icosa-11,14-dienoate for Scientific Professionals

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing (11Z,14Z)-Ethyl icosa-11,14-dienoate. This document provides an in-depth overview of its chemical properties, commercial availability, and biological significance, with a focus on its role in lipid signaling pathways.

Introduction

This compound is the ethyl ester form of (11Z,14Z)-eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid (PUFA). As a lipid molecule, it plays a role in various physiological processes and is a precursor to potent signaling molecules. This guide will delve into the technical details necessary for its effective use in a research setting.

Chemical and Physical Properties

This compound is a yellow, liquid ester. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 103213-62-3 | [1] |

| Molecular Formula | C22H40O2 | [1] |

| Molecular Weight | 336.55 g/mol | [1] |

| Form | Liquid | [1] |

| Color | Yellow | [1] |

| Storage Temperature | -20°C | [1] |

| Solubility | Dichloromethane | [1] |

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer research-grade this compound. The following table provides a comparative summary of offerings from prominent suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for lot-specific data.

| Supplier | Catalog Number | Purity | Available Quantities | Formulation |

| American Custom Chemicals Corporation | LIP0001216 | 98.00% | 5g | Not specified |

| AHH | MT-11656 | 98% | 5g | Not specified |

| TRC | E103215 | Not specified | 10mg, 25mg, 50mg | Not specified |

| Yichang Zhongyitai Trading Co., Ltd. | Not specified | Not specified | Not specified | Not specified |

| Shenzhen Regent Biochemical Technology Co., Ltd. | Not specified | Not specified | Not specified | Not specified |

| Shanghai Kaiwei Chemical Technology Co., Ltd. | Not specified | Not specified | Not specified | Not specified |

| Bide Pharmatech Ltd. | Not specified | Not specified | Not specified | Not specified |

| Shanghai Jieshikai Biotechnology Co., Ltd. | Not specified | Not specified | Not specified | Not specified |

| SHANGHAI ZZBIO CO., LTD. | Not specified | Not specified | Not specified | Not specified |

Biological Significance and Signaling Pathways

(11Z,14Z)-Eicosadienoic acid, the parent fatty acid of the title compound, is an important intermediate in the metabolism of omega-6 fatty acids. It is a precursor to longer-chain omega-6 fatty acids such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). These fatty acids are key components of cell membranes and are precursors to a class of signaling molecules called eicosanoids.

Eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes, are potent lipid mediators that regulate a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The balance between the different types of eicosanoids is crucial for maintaining homeostasis.

Metabolic Pathway of (11Z,14Z)-Eicosadienoic Acid

The metabolic conversion of linoleic acid to arachidonic acid involves a series of desaturation and elongation steps. (11Z,14Z)-Eicosadienoic acid is an intermediate in this pathway.

Caption: Metabolic pathway of (11Z,14Z)-Eicosadienoic Acid.

Role in Inflammatory Signaling

Dihomo-γ-linolenic acid (DGLA), a downstream metabolite of (11Z,14Z)-eicosadienoic acid, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules with predominantly anti-inflammatory properties. In contrast, arachidonic acid (AA) is metabolized to pro-inflammatory eicosanoids. The balance between the metabolism of DGLA and AA is therefore critical in regulating the inflammatory response.[2][3][4]

Caption: DGLA and AA in inflammatory signaling.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline general procedures for the synthesis, purification, and analysis of this compound.

Synthesis

A common method for the synthesis of unsaturated fatty acid esters is through the Wittig reaction, which allows for the stereospecific formation of carbon-carbon double bonds.[5][6] A plausible synthetic route for this compound would involve the coupling of an appropriate phosphonium (B103445) ylide with an aldehyde.

General Wittig Reaction Workflow:

Caption: General workflow for Wittig synthesis.

For the synthesis of this compound, a multi-step synthesis would likely be required, potentially involving the coupling of two fragments to generate the desired diene system with the correct stereochemistry.

Purification

Purification of the synthesized ethyl ester is critical to remove starting materials, byproducts, and any isomers that may have formed. A combination of chromatographic techniques is typically employed.

General Purification Workflow:

-

Extraction: The crude reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether, hexane) and washing with aqueous solutions to remove water-soluble impurities.

-

Flash Column Chromatography: The crude product is then subjected to flash column chromatography on silica (B1680970) gel. A solvent gradient (e.g., hexane/ethyl acetate) is used to elute the desired product.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be used to separate the target compound from closely related impurities.[7]

Caption: Purification workflow for fatty acid esters.

Analysis

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid ethyl esters.[8][9] It provides information on both the retention time (for identification and quantification) and the mass spectrum (for structural elucidation).

Typical GC-MS Parameters for Fatty Acid Ethyl Ester Analysis:

| Parameter | Typical Value |

| GC Column | HP-5MS (or equivalent non-polar column) |

| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1-2 mL/min |

| Injector Temperature | 250-290°C |

| Oven Program | Initial temp ~80°C, ramp at 10-20°C/min to ~290°C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 230-280°C |

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule, including the position and stereochemistry of the double bonds.[10]

Expected ¹H NMR Signals:

-

Ethyl ester protons: A quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).

-

Olefinic protons: Multiplets in the region of 5.3-5.4 ppm.

-

Allylic protons: Multiplets around 2.0-2.1 ppm.

-

Bis-allylic protons: A triplet around 2.8 ppm.

-

Alkyl chain protons: A complex series of multiplets between 0.8 and 1.6 ppm.

5.3.3. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups:

-

C=O stretch (ester): Strong absorbance around 1740 cm⁻¹.

-

C-O stretch (ester): Absorbance in the 1250-1000 cm⁻¹ region.

-

=C-H stretch (alkene): Absorbance around 3010 cm⁻¹.

Conclusion

This compound is a valuable research tool for investigating lipid metabolism and signaling. This guide has provided a comprehensive overview of its properties, commercial availability, biological context, and essential experimental protocols. By understanding these technical aspects, researchers can effectively utilize this compound to advance our knowledge of the intricate roles of fatty acids in health and disease.

References

- 1. CIS-11,14-EICOSADIENOIC ACID ETHYL ESTER | 103213-62-3 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biochemical Role of (11Z,14Z)-Ethyl icosa-11,14-dienoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid (PUFA). While research on the ethyl ester form is specific, the biological activities of its parent fatty acid provide a strong indication of its potential roles in lipid biochemistry. This technical guide delves into the core biochemical functions of this compound, summarizing its metabolic context, its influence on inflammatory signaling pathways, and its interactions with key enzymes. This document provides quantitative data from relevant studies, detailed experimental protocols, and visual diagrams of associated signaling pathways to serve as a comprehensive resource for researchers in lipidomics and drug development.

Introduction

This compound, also known as ethyl dihomo-linoleate, is a derivative of a naturally occurring omega-6 PUFA. In human biochemistry, its parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, is an intermediate in the metabolic conversion of linoleic acid to more biologically active PUFAs such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA)[1]. The esterification of the carboxylic acid to its ethyl form increases its lipid solubility, making it a useful compound for in vitro and in vivo studies investigating the impact of this fatty acid on cellular processes[1]. This guide will explore its metabolic fate, its role in modulating key signaling pathways, and present relevant quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C22H40O2 | [2] |

| Molecular Weight | 336.55 g/mol | [2] |

| CAS Number | 103213-62-3 | [2] |

| Appearance | Yellow liquid | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | Dichloromethane | [2] |

Role in Lipid Biochemistry and Metabolism

This compound, once hydrolyzed to its parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, enters the intricate network of PUFA metabolism. It is an elongation product of linoleic acid and serves as a substrate for desaturase enzymes, leading to the synthesis of other bioactive lipids[1].

The metabolic conversion of (11Z,14Z)-icosa-11,14-dienoic acid is a critical step in the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes[1]. Specifically, it can be metabolized to DGLA, a precursor to anti-inflammatory eicosanoids, and subsequently to arachidonic acid, a precursor to both pro- and anti-inflammatory eicosanoids[1].

Modulation of Cellular Signaling Pathways

(11Z,14Z)-Icosa-11,14-dienoic acid has been shown to modulate several key signaling pathways, primarily in the context of inflammation. While direct studies on the ethyl ester are limited, it is presumed to exert its effects following hydrolysis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on related compounds suggest that PUFAs can influence NF-κB activation. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a structurally related fatty acid, has been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages, thereby reducing the expression of pro-inflammatory genes[3][4][5][6][7]. It is plausible that (11Z,14Z)-icosa-11,14-dienoic acid could have similar modulatory effects.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is crucial for cell growth, proliferation, and survival. Network pharmacology predictions suggest that this compound may modulate this pathway[1]. While direct experimental evidence is pending, the interaction of lipids with this pathway is well-documented.

Calcium and cAMP Signaling

PUFAs have been shown to influence intracellular calcium levels and cAMP signaling. For example, eicosapentaenoic acid (EPA) can elicit cAMP generation through a "store-operated" mechanism involving the release of calcium from the endoplasmic reticulum[8][9]. It is plausible that (11Z,14Z)-icosa-11,14-dienoic acid could also impact these second messenger systems, thereby affecting a wide range of cellular functions.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of (11Z,14Z)-icosa-11,14-dienoic acid.

Table 1: Enzyme and Receptor Interactions

| Target | Interaction | Value (Ki) | Reference |

| Inosine 5'-monophosphate dehydrogenase | Competitive Inhibition | 3.1 µM | [10] |

| Leukotriene B4 Receptor (neutrophils) | Antagonist (Inhibition of LTB4 binding) | 3.0 µM | [10] |

Table 2: Effects on Macrophage Inflammatory Response (LPS-stimulated RAW264.7 cells)

| Parameter | Effect of EDA | Notes | Reference |

| Nitric Oxide (NO) Production | Decreased | [11] | |

| Prostaglandin E2 (PGE2) Production | Increased | [11] | |

| Tumor Necrosis Factor-α (TNF-α) | Increased | [11] | |

| Cellular Linoleic Acid | Increased | Dose-dependent | [11] |

| Cellular Dihomo-γ-linolenic Acid (DGLA) | Increased | Dose-dependent | [11] |

| Cellular Arachidonic Acid (AA) | Increased | Dose-dependent | [11] |

| Cellular Sciadonic Acid (SCA) | Increased | Dose-dependent | [11] |

| Total Monounsaturated Fatty Acids | Reduced | [11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of its parent fatty acid[1].

Protocol: Direct Esterification

-

Materials: (11Z,14Z)-Icosa-11,14-dienoic acid, absolute ethanol, lipase (B570770) (e.g., Candida antarctica lipase B), molecular sieves, and a suitable organic solvent (e.g., hexane).

-

Procedure: a. Dissolve (11Z,14Z)-Icosa-11,14-dienoic acid in the organic solvent. b. Add a molar excess of absolute ethanol. c. Add lipase and molecular sieves to the reaction mixture. d. Stir the reaction at a controlled temperature (e.g., 40-50°C) for 24-48 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Upon completion, filter out the lipase and molecular sieves. g. Remove the solvent under reduced pressure. h. Purify the resulting ethyl ester using column chromatography.

Cell-Based Assay: Macrophage Inflammatory Response

This protocol outlines a general procedure for treating macrophage cells with the compound and analyzing the inflammatory response.

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol). c. Pre-treat cells with various concentrations of the compound for a specified time (e.g., 24 hours).

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the culture medium to induce an inflammatory response.

-

Analysis: a. Nitric Oxide (NO) Measurement: Use the Griess reagent to measure nitrite (B80452) levels in the culture supernatant as an indicator of NO production. b. Cytokine Analysis (PGE2, TNF-α): Use ELISA kits to quantify the levels of these cytokines in the culture supernatant. c. Fatty Acid Analysis: i. Harvest cells and extract total lipids. ii. Transesterify the lipids to fatty acid methyl esters (FAMEs). iii. Analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS).

Western Blot Analysis of Signaling Proteins

This protocol can be adapted to analyze the phosphorylation status of key proteins in signaling pathways like PI3K-Akt.

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against phosphorylated and total forms of the target protein (e.g., p-Akt, Akt). c. Incubate with HRP-conjugated secondary antibodies.

-